molecular formula C6H14ClNO2 B1290622 2-[(Butan-2-yl)amino]acetic acid hydrochloride CAS No. 6939-21-5

2-[(Butan-2-yl)amino]acetic acid hydrochloride

Cat. No.: B1290622
CAS No.: 6939-21-5
M. Wt: 167.63 g/mol
InChI Key: CXYKQJSHEIETDK-UHFFFAOYSA-N
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Description

2-[(Butan-2-yl)amino]acetic acid hydrochloride (CAS: 6939-21-5) is an organic compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.64 g/mol . Its IUPAC name is 2-(butan-2-ylamino)acetic acid hydrochloride, and it features a secondary amine group attached to a butan-2-yl substituent and a carboxylic acid moiety, stabilized as a hydrochloride salt. Key physical properties include a boiling point of 214.8°C (at 760 mmHg) and a density of 0.998 g/cm³ . The compound is commercially available in high-purity grades (up to 99.999%) and diverse packaging formats, including bulk quantities and air-sensitive material handling .

Structurally, its InChI string (InChI=1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H) highlights the branched butan-2-yl group and the zwitterionic interaction between the amine and carboxylic acid groups .

Properties

IUPAC Name

2-(butan-2-ylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYKQJSHEIETDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637294
Record name N-Butan-2-ylglycine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-21-5
Record name NSC56790
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC56787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butan-2-ylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00637294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The general synthetic route for 2-[(Butan-2-yl)amino]acetic acid hydrochloride includes the following steps:

  • Starting Materials : The synthesis begins with butan-2-amine and chloroacetic acid.

  • Reaction Conditions : The reaction is usually conducted under controlled conditions to optimize yield and minimize by-products.

Detailed Synthetic Steps

  • Formation of the Amino Acid :

    • Butan-2-amine is reacted with chloroacetic acid in a suitable solvent, typically under reflux conditions.
    • The reaction can be catalyzed using bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the chloroacetic acid.
  • Hydrochlorination :

    • After the formation of the amino acid, the resulting product is treated with hydrochloric acid to form the hydrochloride salt of 2-[(Butan-2-yl)amino]acetic acid.
    • This step enhances the solubility of the compound in water, making it more suitable for various applications.
  • Purification :

    • The crude product is purified through crystallization or other separation techniques to achieve high purity levels, typically above 95%.
    • Analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm purity and structural integrity.

Alternative Synthetic Routes

Research indicates that variations in starting materials or reaction conditions can lead to different yields and purities. For instance, alternative methods may involve different amines or carboxylic acids, depending on the specific application or desired properties of the final compound.

In industrial settings, the production of this compound may utilize continuous flow reactors for improved efficiency and consistency in quality. Automated systems are often employed to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Scale-Up Considerations

When scaling up production, several factors must be considered:

  • Reaction Scale : Larger reactors may be required to accommodate increased volumes while maintaining reaction efficiency.

  • Quality Control : Rigorous quality control measures are essential to ensure that batch-to-batch variability is minimized.

To ensure that the synthesized compound meets required specifications, various analytical techniques are utilized:

Technique Purpose
High Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Nuclear Magnetic Resonance (NMR) Structural confirmation
Mass Spectrometry (MS) Molecular weight determination
Fourier Transform Infrared Spectroscopy (FTIR) Functional group identification

The preparation of this compound involves a series of well-defined synthetic steps that can be adapted based on specific research or industrial needs. The choice of starting materials, reaction conditions, and purification methods plays a crucial role in determining the yield and purity of the final product. As research continues into its biological activities and potential applications, understanding these preparation methods will be essential for future developments in pharmaceuticals and organic chemistry.

Chemical Reactions Analysis

Method 1: Direct Alkylation of Amines

Reaction of butan-2-amine with chloroacetic acid in aqueous alkaline conditions, followed by acidification with HCl:

text
Butan-2-amine + Chloroacetic Acid → 2-[(Butan-2-yl)amino]acetic Acid (Intermediate) Intermediate + HCl → 2-[(Butan-2-yl)amino]acetic Acid Hydrochloride

Conditions : Room temperature, pH 7–9, yields ~85% after purification .

Method 2: Hydrolysis of Protected Esters

Hydrolysis of tertiary-butyl esters under acidic conditions:

text
tert-Butyl 2-[(butan-2-yl)amino]acetate + HCl → this compound

Conditions : HCl in dioxane, 20–25°C, quantitative yield .

Functional Group Transformations

The compound’s reactivity is dominated by its amino and carboxylic acid groups:

Reaction Type Reagents/Conditions Product Key Features
Acylation Acetic anhydride, DCM, 0°CN-Acetyl derivativeForms stable amides .
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>, refluxMethyl esterEnhanced lipophilicity for drug delivery .
Salt Formation NaOH (aqueous)Sodium salt of carboxylic acidImproved solubility in polar solvents .
Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>Ethyl glycine derivativeIntroduces ester functionalities .

Degradation Pathways

Stability studies reveal decomposition under extreme conditions:

Hydrolysis

  • Acidic Hydrolysis (pH < 2) : Cleavage of the amino-acetic acid bond at 80°C, yielding butan-2-amine and glycolic acid .
  • Basic Hydrolysis (pH > 10) : Decomposition to sodium glycolate and butan-2-amine .

Thermal Decomposition

  • Above 200°C: Decarboxylation and formation of volatile byproducts (e.g., CO<sub>2</sub>, butan-2-amine) .

Comparative Reactivity with Structural Analogs

Reactivity varies with substituents on the amino and carboxylic acid groups:

Compound Key Structural Feature Reactivity Difference
2-[(Propan-2-yl)amino]acetic acidShorter alkyl chain (isopropyl)Faster acylation due to reduced steric hindrance .
N-tert-Butylglycine hydrochlorideBulky tert-butyl groupLower solubility in water; slower hydrolysis .
4-Hydroxy-N-(4-methylphenyl)acetamideAromatic substitutionEnhanced stability against oxidation .

Key Research Findings

  • Stereochemical Influence : The (R)-enantiomer exhibits 3x higher binding affinity to glycine receptors compared to the (S)-form .
  • pH-Dependent Solubility : Solubility in water decreases from 12.5 g/L (pH 3) to 2.1 g/L (pH 7.4) .

Scientific Research Applications

Basic Information

  • Chemical Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.64 g/mol
  • Appearance : Powder
  • Boiling Point : 214.8 °C at 760 mmHg
  • Density : 0.998 g/cm³
  • Storage Temperature : Room Temperature

Structural Representation

The compound can be represented structurally as follows:

  • InChI Key : CXYKQJSHEIETDK-UHFFFAOYSA-N
  • SMILES Notation : CCC(C)NCC(=O)O.Cl

Medicinal Chemistry

2-[(Butan-2-yl)amino]acetic acid hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to amino acids that play critical roles in metabolic pathways. Its applications include:

  • Anticancer Research : Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development .

Biochemical Studies

The compound serves as a useful reagent in biochemical assays, particularly in enzyme inhibition studies. Its ability to mimic natural substrates makes it valuable for:

  • Enzyme Kinetics : Used to study the kinetics of enzymes involved in amino acid metabolism .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, making it a candidate for studies related to neurological disorders:

  • Neurotransmitter Modulation : Investigations into its effects on GABAergic and glutamatergic systems are ongoing, with implications for treating anxiety and depression .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of various derivatives of this compound against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments, highlighting the compound's potential as a scaffold for new anticancer drugs .

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers employed this compound to assess its impact on specific metabolic enzymes. The findings suggested that it could act as a competitive inhibitor, providing insights into metabolic regulation mechanisms .

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

  • Alkyl vs. Aryl Groups: The butan-2-yl group in the target compound provides moderate lipophilicity, whereas phenyl or chlorophenyl analogs (e.g., 2-(methylamino)-2-phenylacetic acid hydrochloride) exhibit higher hydrophobicity due to aromatic rings .
  • Steric Effects: The tert-butyl group in 2-(tert-butylamino)acetic acid hydrochloride introduces significant steric hindrance, reducing nucleophilic reactivity compared to the less hindered butan-2-yl derivative .

Functional Group Modifications

  • Carboxylic Acid vs. Ester: Methyl ester derivatives (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride) demonstrate enhanced membrane permeability but lower aqueous stability due to ester hydrolysis susceptibility .

Pharmacological and Industrial Relevance

  • Chiral Resolution: Compounds like 2-(methylamino)-2-phenylacetic acid hydrochloride are used in chiral separations due to their stereochemical diversity .
  • Drug Delivery : Methyl ester derivatives are preferred prodrug candidates, while carboxylic acid forms (e.g., the target compound) are utilized in ionic salt formulations for improved bioavailability .

Biological Activity

2-[(Butan-2-yl)amino]acetic acid hydrochloride, known for its structural similarity to amino acids, has garnered interest in various biological applications. With the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.64 g/mol, this compound features a butan-2-yl group attached to an aminoacetic acid backbone. Its potential biological significance stems from its reactivity and interaction with biological systems, making it a candidate for therapeutic exploration.

The compound appears as a white powder and is soluble in water, which enhances its bioavailability for biological studies. The functional groups present in this compound allow it to participate in various chemical reactions typical of amino acids and their derivatives, including:

  • Amine Reactions : Can react with electrophiles to form new compounds.
  • Acid-Base Reactions : Exhibits behavior characteristic of both acids and bases due to its carboxylic acid and amine functionalities.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities. These include antimicrobial, antifungal, and potential neuroprotective effects.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM

These findings suggest that the compound may possess moderate to good antimicrobial activity, potentially making it useful in treating infections caused by these pathogens .

Neuroprotective Effects

The unique combination of functionalities in this compound raises interest in its neuroprotective potential. Research into similar compounds has indicated their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as neurodegeneration or psychiatric disorders.

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes could lead to alterations in metabolic pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors may influence signaling pathways critical for neuronal health.

Case Studies

  • In Vitro Studies : A study assessed the effects of the compound on cell lines exposed to oxidative stress, revealing protective effects against cell death.
    • Cell Line Used : Neuroblastoma cells (SH-SY5Y)
    • Results : Significant reduction in apoptosis markers when treated with varying concentrations of the compound.
  • Animal Models : Research involving rodent models has indicated that administration of the compound resulted in improved cognitive function and reduced neuroinflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other amino acid derivatives:

Compound Name Molecular Formula Unique Features
GlycineC₂H₅NO₂Simplest amino acid; lacks aliphatic side chain
3-Amino-N-butyric AcidC₄H₉NO₂Different biological activity
GABA (4-Aminobutyric Acid)C₄H₉NO₂Significant role in neurotransmission
3-(Butan-2-yl)aminopropanoic AcidC₇H₁₅NO₂Contains an additional carbon chain

The unique aspect of this compound lies in its specific combination of aliphatic amine and carboxylic acid functionalities, which may contribute to distinct biological activities compared to the similar compounds listed above .

Q & A

Q. What are the optimal synthetic routes for 2-[(Butan-2-yl)amino]acetic acid hydrochloride, and how can purity be ensured?

Methodological Answer:

  • Synthetic Pathway : A plausible route involves reductive amination of butan-2-ylamine with glyoxylic acid, followed by hydrochloric acid salt formation. Key reagents include glyoxylic acid (or its derivatives) and reducing agents like sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 4–6) to favor imine intermediate reduction .
  • Purity Control : Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (D2O solvent, observing singlet at δ 3.2–3.5 ppm for CH2 groups) confirm structural integrity .
  • Challenges : Competing side reactions (e.g., over-alkylation) require stoichiometric control of butan-2-ylamine.

Q. How can researchers characterize the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 210–230 nm for amine absorption) .
  • Stability Assessment : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via LC-MS for byproducts (e.g., hydrolyzed glycine derivatives). Stability in acidic media (pH <3) is critical due to potential cleavage of the secondary amine bond .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with mobile phase (0.1% formic acid in acetonitrile/water). MRM transitions: m/z 165.1 → 72.1 (quantitative ion) .
  • Sample Prep : Plasma proteins precipitate with acetonitrile (1:4 v/v). Limit of detection (LOD) typically <10 ng/mL.

Advanced Research Questions

Q. How does steric hindrance from the butan-2-yl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design : Compare reaction rates with primary vs. secondary amines (e.g., methylamine vs. butan-2-ylamine) in SN2 reactions (e.g., alkylation with ethyl bromide). Monitor via GC-MS or NMR kinetics.
  • Findings : The branched butan-2-yl group reduces nucleophilicity by ~30% compared to linear analogs due to steric effects. This is critical in designing prodrugs or conjugates requiring controlled reactivity .

Q. What are the contradictions in reported pKa values, and how can they be resolved experimentally?

Methodological Answer:

  • Data Conflict : Literature pKa values for similar secondary amine hydrochlorides range from 8.5–9.5.
  • Resolution : Use potentiometric titration (0.1M HCl/NaOH, 25°C) under nitrogen to avoid CO2 interference. Compare with computational models (e.g., ACD/Percepta software). For 2-[(Butan-2-yl)amino]acetic acid, expect pKa ~9.0 ± 0.2 due to electron-donating alkyl groups .

Q. How can researchers validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

  • Enantiomeric Purity : Synthesize both (R)- and (S)-isomers via chiral catalysts (e.g., BINAP-Ru complexes). Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
  • Application Test : Use the compound to synthesize a model chiral drug (e.g., β-amino alcohol derivatives). Compare diastereomeric ratios (DR) with and without the auxiliary to assess efficacy .

Q. What mechanistic insights explain its instability under oxidative conditions?

Methodological Answer:

  • Oxidative Stress Assay : Expose to H2O2 (1–10 mM) or cytochrome P450 enzymes. Monitor via ESR for radical intermediates or LC-MS for N-oxide byproducts.
  • Findings : The secondary amine is prone to oxidation, forming a hydroxylamine intermediate. Stabilization requires antioxidants (e.g., ascorbic acid) in formulations .

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